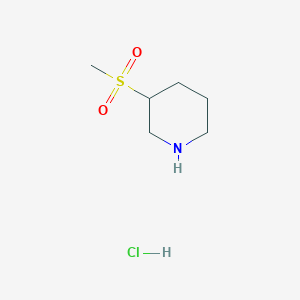

3-(Methylsulfonyl)piperidine hydrochloride

Overview

Description

3-(Methylsulfonyl)piperidine hydrochloride is a chemical compound with the CAS Number 1378304-65-4 . It is used for laboratory research purposes .

Molecular Structure Analysis

The molecular formula of 3-(Methylsulfonyl)piperidine hydrochloride is C6H14ClNO2S . The InChI code is 1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis

3-(Methylsulfonyl)piperidine hydrochloride is a solid at room temperature . The SMILES string representation of the molecule is O=S(CC1CNCCC1)©=O.Cl .Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Chemistry

Sulfamic acid, an industrially useful water-soluble crystalline solid, is employed for the removal of scales and metal oxides from surfaces of metals and ceramics. Sulfamic acid solutions are considered more environmentally friendly and less toxic than traditional hydrochloric and sulfuric acid-based electrolytes (Verma & Quraishi, 2022).

Pharmacology and Drug Metabolism

AKR1C3 Inhibitors : Aldo-Keto Reductase (AKR) 1C3 inhibitors are being explored for the treatment of hormonal and hormonal independent malignancies. They offer potential benefits over existing therapeutics for conditions like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).

Nanofiltration Membrane Modification : Polyethersulfone (PES) nanofiltration membranes are modified to increase hydrophilicity, which improves membrane performance. Various chemical and physicochemical modification methods are used for this purpose (Bruggen, 2009).

Cytochrome P450 Inhibitors : Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is critical for understanding drug metabolism and predicting drug–drug interactions. This research evaluates the selectivity and potency of various inhibitors across different CYP isoforms (Khojasteh et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKRLRBGARQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)

![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)